CCR5 Antagonism: 6-Ethoxy vs. 6-Methoxy vs. 6-Chloro - A 6.7-Fold Potency Differential
The 6-ethoxy derivative exhibits a 6.7-fold greater potency as a CCR5 antagonist compared to the 6-methoxy analog in a functional cell-cell fusion assay [1][2]. This difference, an IC₅₀ of 0.0900 nM versus 0.600 nM, is not a minor variation but a substantial, assay-relevant shift that can determine the outcome of a screening campaign. The 6-chloro analog shows intermediate potency at 0.110-0.300 nM, further highlighting the unique activity profile conferred by the ethoxy group [3].
| Evidence Dimension | IC₅₀ for CCR5 Antagonism |
|---|---|
| Target Compound Data | 0.0900 nM |
| Comparator Or Baseline | 1-(6-Methoxypyridin-2-yl)ethanone (IC₅₀ = 0.600 nM); 1-(6-Chloropyridin-2-yl)ethanone (IC₅₀ = 0.110 nM) |
| Quantified Difference | 6.7-fold more potent than methoxy analog; 1.2-fold more potent than chloro analog |
| Conditions | HIV-1 gp120-induced cell-cell fusion between human HeLa P4/R5 cells and CHO-tat10 cells. |
Why This Matters
This assay-specific, >6-fold potency difference directly impacts the compound's utility as a chemical probe or lead compound, making substitution with a cheaper analog a demonstrably risky and scientifically unsound decision.
- [1] BindingDB. (n.d.). BDBM50350040 (CHEMBL1813445) - CCR5 Antagonist Activity for 1-(6-ethoxypyridin-2-yl)ethanone. Retrieved from http://ww.w.bindingdb.org/ View Source
- [2] BindingDB. (n.d.). BDBM50394601 (CHEMBL2164217) - CCR5 Antagonist Activity for 1-(6-methoxypyridin-2-yl)ethanone. Retrieved from http://bdb2.ucsd.edu/ View Source
- [3] BindingDB. (n.d.). BDBM50394593 (CHEMBL2164205) - CCR5 Antagonist Activity for 1-(6-chloropyridin-2-yl)ethanone. Retrieved from http://bdb2.ucsd.edu/ View Source
